molecular formula C15H10N2 B14682328 11H-Benzo(g)pyrido(3,4-b)indole CAS No. 35621-32-0

11H-Benzo(g)pyrido(3,4-b)indole

Cat. No.: B14682328
CAS No.: 35621-32-0
M. Wt: 218.25 g/mol
InChI Key: JMZHAVFHANOKBR-UHFFFAOYSA-N
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Description

11H-Benzo(g)pyrido(3,4-b)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused ring system comprising a benzene ring, a pyridine ring, and an indole moiety, making it an interesting subject for chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Benzo(g)pyrido(3,4-b)indole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a widely used method where arylhydrazones are converted into indoles in the presence of an acid catalyst . Another method involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

11H-Benzo(g)pyrido(3,4-b)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

11H-Benzo(g)pyrido(3,4-b)indole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11H-Benzo(g)pyrido(3,4-b)indole is unique due to its specific ring fusion pattern and the presence of both benzene and pyridine rings fused to an indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

35621-32-0

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

14,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene

InChI

InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-13-12-7-8-16-9-14(12)17-15(11)13/h1-9,17H

InChI Key

JMZHAVFHANOKBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CN=C4

Origin of Product

United States

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